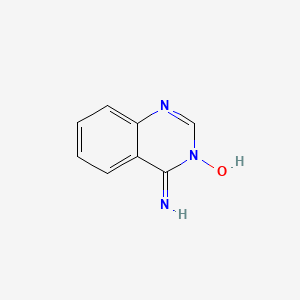
4-Aminoquinazolin-3-ium-3-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Aminoquinazolin-3-ium-3-olate” is a chemical compound with the CAS Number: 15018-63-0 and a molecular weight of 161.16 . It is also known by its IUPAC name, 3-oxido-4-quinazolinylamine . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “4-Aminoquinazolin-3-ium-3-olate” is 1S/C8H7N3O/c9-8-6-3-1-2-4-7 (6)10-5-11 (8)12/h1-5H,9H2 . This code provides a standard way to encode the compound’s molecular structure.
Chemical Reactions Analysis
While specific chemical reactions involving “4-Aminoquinazolin-3-ium-3-olate” are not available, research on chemical reaction prediction using machine learning algorithms has shown promising results . These algorithms can predict a wide range of chemical reactions, which could potentially include reactions involving “4-Aminoquinazolin-3-ium-3-olate”.
Aplicaciones Científicas De Investigación
- Researchers have synthesized quinazolinone derivatives, including 4-aminoquinazolin-3-ium-3-olate, to combat antibiotic resistance. Some of these derivatives exhibit broad-spectrum antimicrobial properties, making them potential candidates for novel antibiotics .
Antimicrobial Activity
Safety And Hazards
The safety information for “4-Aminoquinazolin-3-ium-3-olate” includes several hazard statements: H302, H312, H332 . These indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Direcciones Futuras
While specific future directions for “4-Aminoquinazolin-3-ium-3-olate” are not available, research in the field of acute myeloid leukemia (AML) has seen rapid progress with the development of novel machine learning architectures based on the deep learning paradigm . These advancements could potentially be applied to the study and application of “4-Aminoquinazolin-3-ium-3-olate” and similar compounds.
Propiedades
IUPAC Name |
3-hydroxyquinazolin-4-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-8-6-3-1-2-4-7(6)10-5-11(8)12/h1-5,9,12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEIWROJNOSIXGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=N)N(C=N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminoquinazolin-3-ium-3-olate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Z)-(4-chlorophenyl)methylidene]-4,9-dihydro-1H-carbazol-1(3H)-one](/img/structure/B2585969.png)

![N-{[4-(6-bromo-8-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)phenyl]methyl}prop-2-enamide](/img/structure/B2585972.png)
![(1R)-1-[4-(2,2-Difluoroethoxy)phenyl]ethanamine;hydrochloride](/img/structure/B2585974.png)
![6-Phenyl-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile](/img/structure/B2585975.png)



![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2585981.png)
![2-[[3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetamide](/img/structure/B2585982.png)

![N-[2-(5-methyl-1H-benzimidazol-2-yl)phenyl]nicotinamide](/img/structure/B2585986.png)
